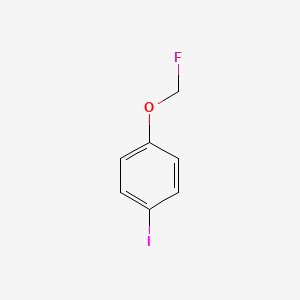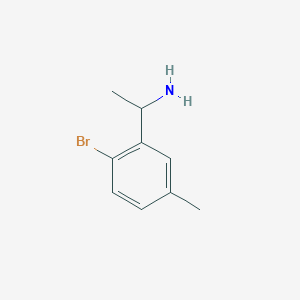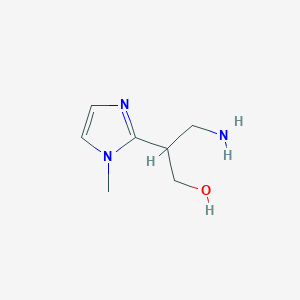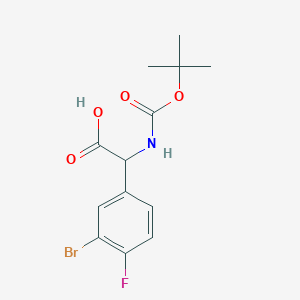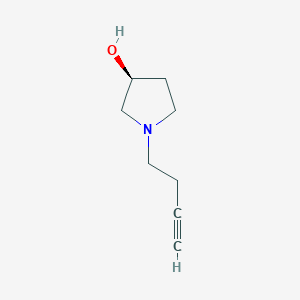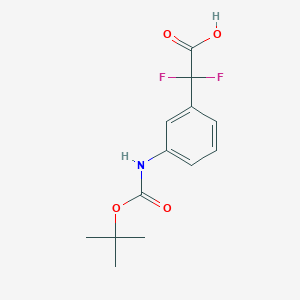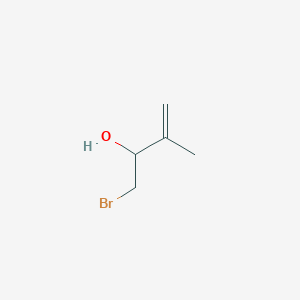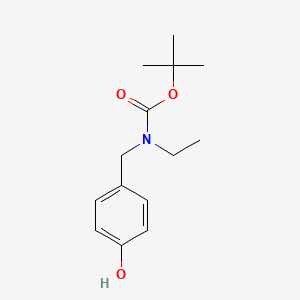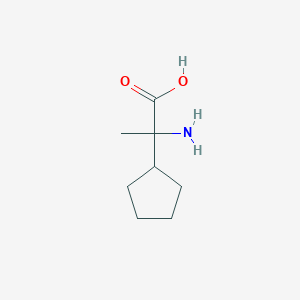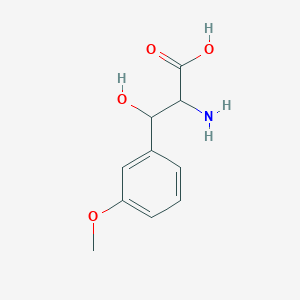
2-Amino-3-hydroxy-3-(3-methoxyphenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-hydroxy-3-(3-methoxyphenyl)propanoic acid, also known as 3-Methoxy-DL-tyrosine, is a compound with the molecular formula C10H13NO4 and a molecular weight of 211.21 g/mol . This compound is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-hydroxy-3-(3-methoxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the catalytic reduction of its corresponding unsaturated acid using palladium on charcoal as a catalyst and hydrogen gas . Another method includes the esterification of the corresponding hydroxycinnamic acid derivative followed by amination and hydrolysis .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, esterification, and purification through crystallization or chromatography .
化学反应分析
Types of Reactions: 2-Amino-3-hydroxy-3-(3-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
科学研究应用
2-Amino-3-hydroxy-3-(3-methoxyphenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various bioactive compounds and as a reagent in organic synthesis[][4].
Biology: The compound is studied for its role in metabolic pathways and its potential effects on cellular processes[][4].
Medicine: Research explores its potential therapeutic applications, including its use as a biomarker for certain diseases and its role in drug development[][4].
Industry: It is utilized in the production of pharmaceuticals and fine chemicals[][4].
作用机制
The mechanism of action of 2-Amino-3-hydroxy-3-(3-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, influence metabolic pathways, and interact with cellular receptors. For example, it may act as an inhibitor or activator of certain enzymes, thereby affecting biochemical processes . The exact molecular targets and pathways depend on the specific context and application of the compound .
相似化合物的比较
3-Methoxy-DL-tyrosine: A direct analogue with similar structural features and properties.
3-Hydroxytyrosine: Another derivative of tyrosine with hydroxyl groups at different positions.
4-Hydroxy-3-methoxyphenylalanine: A compound with a similar aromatic structure but different functional groups.
Uniqueness: 2-Amino-3-hydroxy-3-(3-methoxyphenyl)propanoic acid is unique due to its specific substitution pattern on the aromatic ring and its combination of amino, hydroxy, and methoxy functional groups. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications .
属性
IUPAC Name |
2-amino-3-hydroxy-3-(3-methoxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-15-7-4-2-3-6(5-7)9(12)8(11)10(13)14/h2-5,8-9,12H,11H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSGXLRXNWOKEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C(C(=O)O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-Thiaspiro[5.5]undecan-4-aminehydrochloride](/img/structure/B13550254.png)
![methyl (2S)-2-[(1-benzofuran-2-yl)formamido]-3-(1H-indol-3-yl)propanoate](/img/structure/B13550261.png)
![1-[1-(3-Chlorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13550264.png)
![2-[(Piperidin-4-yl)methyl]pyridin-4-aminedihydrochloride](/img/structure/B13550268.png)
